N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
Kinase Inhibitors
N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide is structurally related to various kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure, have been identified as potent and selective Met kinase inhibitors. These compounds, through modifications at specific positions, demonstrate improved potency and selectivity, indicating potential therapeutic applications in cancer treatment (Schroeder et al., 2009).
Serotonin Antagonists
Related compounds have been explored as serotonin antagonists. For example, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine is a high-affinity ligand for 5-HT1A serotonin receptors. Structural modifications in similar compounds have led to improved selectivity and affinity, suggesting potential applications in neuropsychiatric disorder treatments (Raghupathi et al., 1991).
c-Met Kinase Inhibitors
Compounds structurally similar to this compound have been synthesized as potential c-Met kinase inhibitors. These compounds showed moderate to good antitumor activities, highlighting their potential as therapeutic agents against various cancers (Liu et al., 2020).
Dopamine Receptor Agents
Some analogues, like N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, have been studied for their binding affinities to dopamine D3 receptors. These findings can be relevant for developing new treatments for disorders related to dopamine dysfunction (Leopoldo et al., 2005).
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various receptors or enzymes in the body .
Mode of Action
For instance, it might undergo nucleophilic substitution reactions .
Biochemical Pathways
It is plausible that the compound could influence various pathways depending on its specific targets .
Result of Action
Based on its chemical structure, it is reasonable to speculate that it might exert its effects by modulating the activity of its target proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
Safety and Hazards
Properties
IUPAC Name |
N-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-4-10-17-16(21)15-13(22-2)11-14(20)19(18-15)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYDPHHBOVUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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